7-Hydroxycannabidiol
Overview
Description
7-Hydroxycannabidiol (7-OH-CBD) is an active metabolite of cannabidiol, generated in the body from cannabidiol by the action of the enzyme CYP2C19 . It is a major phytocannabinoid, accounting for up to 40% of the Cannabis plant’s extract . It has been found to possess similar anticonvulsant effects to cannabidiol itself, as well as lowering blood triglyceride levels .
Synthesis Analysis
A scalable synthesis of 7-hydroxy cannabidiol (7-OH CBD) is highly desirable to enable future clinical trials. A Piers–Rubinsztajn reaction was key to enable a mild deprotection and a concise synthesis of 7-OH CBD from commercially available CBD . A newly developed and validated method using ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC–MS/MS) has been reported to evaluate CBD and its metabolites .Molecular Structure Analysis
The molecular formula of 7-Hydroxycannabidiol is C21H30O3. It has an average mass of 330.461 Da and a monoisotopic mass of 330.219482 Da .Chemical Reactions Analysis
The Piers–Rubinsztajn reaction was key to enable a mild deprotection and a concise synthesis of 7-OH CBD from commercially available CBD . The directed oxidation of cannabinoids to obtain hydroxy-derivatives is a reported strategy which involves the use of selenium dioxide (SeO2) as an oxidizing agent .Physical And Chemical Properties Analysis
7-Hydroxycannabidiol has a molecular formula of C21H30O3, an average mass of 330.461 Da, and a monoisotopic mass of 330.219482 Da .Scientific Research Applications
Synthesis and Pharmacological Potential
7-Hydroxycannabidiol (7-OH-CBD) is a primary metabolite of cannabidiol (CBD), a major nonpsychotropic constituent of cannabis. Notably, CBD is known for its therapeutic pharmacological effects, which are partially attributed to its metabolites like 7-OH-CBD. Tchilibon and Mechoulam (2000) achieved the first total synthesis of 7-OH-CBD, providing a foundation for further pharmacological research (Tchilibon & Mechoulam, 2000).
Analysis in Therapeutic Contexts
7-OH-CBD has been analyzed in clinical settings, particularly in the context of resistant epilepsy treatment using CBD formulations. Malaca et al. (2021) developed a method using ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC–MS/MS) to evaluate CBD and its metabolites, including 7-OH-CBD, in serum samples. This methodology is crucial for therapeutic drug monitoring in clinical management (Malaca et al., 2021).
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics and metabolism of 7-OH-CBD is vital, especially in the context of medical cannabis use. Pérez-Acevedo et al. (2020) investigated the disposition of CBD metabolites, including 7-OH-CBD, in serum and urine of healthy volunteers, revealing insights into the bioavailability and excretion patterns of these compounds (Pérez-Acevedo et al., 2020).
Implications in Cannabinoid Receptor Interaction
The interaction of 7-OH-CBD with cannabinoid receptors has implications for understanding its pharmacological effects. Devane et al. (1992) explored the potency and receptor affinity of various cannabinoids, including 7-hydroxy-delta 6-tetrahydrocannabinol, a compound structurally related to 7-OH-CBD, providing insights into the receptor-mediated actions of these compounds (Devane et al., 1992).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(1R,6R)-3-(hydroxymethyl)-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-4-5-6-7-15-11-19(23)21(20(24)12-15)18-10-16(13-22)8-9-17(18)14(2)3/h10-12,17-18,22-24H,2,4-9,13H2,1,3H3/t17-,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELUXPWDPVXUEI-ZWKOTPCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(=C)C)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001336767 | |
Record name | 7-Hydroxycannabidiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001336767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
50725-17-2, 1101886-10-5 | |
Record name | 7-Hydroxycannabidiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050725172 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Hydroxycannabidiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001336767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-HYDROXYCANNABIDIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N38G7JB3K2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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